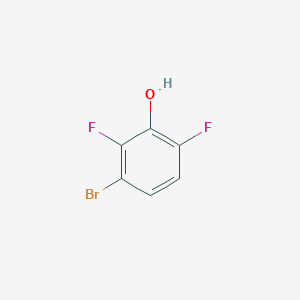

3-Bromo-2,6-difluorophénol

Vue d'ensemble

Description

The compound 3-Bromo-2,6-difluorophenol is a brominated and fluorinated phenol derivative. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar brominated and fluorinated organic molecules, which can be used to infer some aspects of 3-Bromo-2,6-difluorophenol's chemistry.

Synthesis Analysis

The synthesis of brominated and fluorinated compounds often involves the use of halogenated precursors and can include photocatalytic reactions, as seen in the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines using 2-bromo-3,3,3-trifluoropropene (BTP) . Similarly, the synthesis of complex brominated natural products, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, demonstrates the use of brominated intermediates and regioselective demethylation . These methods could potentially be adapted for the synthesis of 3-Bromo-2,6-difluorophenol.

Molecular Structure Analysis

The molecular structure of brominated and fluorinated compounds can be elucidated using techniques such as X-ray diffraction (XRD) and computational methods like density functional theory (DFT). For instance, the study of 3-bromo-5-(2,5-difluorophenyl)pyridine provided insights into the molecular structure through XRD and DFT, which showed good correspondence . This suggests that similar methods could be employed to determine the molecular structure of 3-Bromo-2,6-difluorophenol.

Chemical Reactions Analysis

Brominated and fluorinated compounds participate in various chemical reactions, including photodissociation, as observed with 3-bromo-1,1,1-trifluoro-2-propanol (BTFP) and 2-(bromomethyl) hexafluoro-2-propanol (BMHFP) . The photodissociation dynamics provide insights into the reactivity of the C-Br bond, which is also present in 3-Bromo-2,6-difluorophenol. Additionally, the reactivity of brominated organolithium reagents, as studied in 2-bromo-3,4,5,6-tetrafluorophenyllithium, can offer clues to the potential reactions of 3-Bromo-2,6-difluorophenol with organometallic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and fluorinated compounds can be quite diverse. For example, the study of bromodifluoromethyl-triphenylphosphonium bromide revealed specific crystallographic parameters and the presence of halogen bonding . These properties are influenced by the presence of bromine and fluorine atoms, which could also impact the properties of 3-Bromo-2,6-difluorophenol. The photodissociation study of BTFP and BMHFP provided detailed information on the translational energy distributions and anisotropy parameters, which are important physical properties related to the molecular dynamics of these compounds .

Applications De Recherche Scientifique

Recherche biomédicale

3-Bromo-2,6-difluorophénol : est utilisé en recherche biomédicale en raison de son potentiel en tant que réactif biochimique. Il peut être impliqué dans la synthèse de molécules qui interagissent avec les systèmes biologiques, aidant à l’étude des mécanismes de la maladie et au développement d’agents thérapeutiques .

Synthèse organique

Dans le domaine de la chimie organique, This compound sert de bloc de construction polyvalent. Il est utilisé pour construire des molécules organiques complexes, y compris des produits pharmaceutiques et des produits agrochimiques. Sa réactivité avec diverses fonctionnalités organiques en fait un composé précieux pour la construction d’architectures moléculaires diverses .

Science des matériaux

Ce composé trouve des applications en science des matériaux, en particulier dans le développement de nouveaux matériaux ayant des propriétés spécifiques. Il peut être utilisé pour synthétiser des polymères et d’autres macromolécules qui ont des applications dans l’électronique, les revêtements et d’autres matériaux de pointe .

Synthèse de colorants fluorescents

This compound : est un précurseur dans la synthèse de colorants fluorescents fluorés tels que le bleu Pacifique. Ces colorants sont cruciaux dans diverses techniques d’imagerie utilisées en recherche biologique et en diagnostics .

Synthèse de cristaux liquides

Le composé est également utilisé dans la synthèse de cristaux liquides. Ces matériaux sont essentiels pour les technologies d’affichage, et l’introduction d’atomes de fluor peut améliorer leur stabilité thermique et leurs propriétés électro-optiques .

Développement d’agents antimicrobiens

Les chercheurs utilisent This compound pour développer de nouveaux agents antimicrobiens. Son incorporation dans des structures moléculaires peut conduire à des composés ayant une activité puissante contre divers agents pathogènes .

Chimie des polymères

En chimie des polymères, This compound peut être un monomère pour créer des polymères fluorés. Ces polymères présentent des caractéristiques uniques telles qu’une résistance élevée aux solvants et une stabilité thermique, ce qui les rend adaptés à des applications spécialisées .

Catalyse

Enfin, ce composé peut agir comme catalyseur ou précurseur de catalyseur dans diverses réactions chimiques. Ses propriétés électroniques uniques conférées par les atomes de brome et de fluor peuvent faciliter ou accélérer les transformations chimiques .

Safety and Hazards

3-Bromo-2,6-difluorophenol is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It’s known that this compound is used for research purposes , suggesting that it may interact with various biological targets.

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be between 1.79 and 3.27 , which can influence its distribution and bioavailability.

Result of Action

It’s known to cause skin and eye irritation, and may cause respiratory irritation .

Action Environment

The action of 3-Bromo-2,6-difluorophenol can be influenced by environmental factors. For instance, it should be used only outdoors or in a well-ventilated area to minimize respiratory exposure . It’s also recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . The compound should be stored in a well-ventilated place with the container kept tightly closed .

Analyse Biochimique

Biochemical Properties

3-Bromo-2,6-difluorophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity . For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 3-Bromo-2,6-difluorophenol and these enzymes can lead to altered metabolic pathways and changes in the levels of metabolites.

Molecular Mechanism

At the molecular level, 3-Bromo-2,6-difluorophenol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can result in conformational changes in the enzyme structure, leading to reduced catalytic efficiency. Additionally, 3-Bromo-2,6-difluorophenol can interact with transcription factors and other regulatory proteins, thereby influencing gene expression and cellular responses to environmental stimuli.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Bromo-2,6-difluorophenol in laboratory settings are important factors that influence its temporal effects on cellular function . Over time, this compound may undergo degradation, leading to the formation of by-products that can have different biochemical properties. Long-term exposure to 3-Bromo-2,6-difluorophenol in in vitro or in vivo studies has been shown to result in cumulative effects on cellular metabolism and function, including alterations in energy production and oxidative stress levels.

Dosage Effects in Animal Models

The effects of 3-Bromo-2,6-difluorophenol vary with different dosages in animal models . At low doses, this compound may have minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. For instance, high doses of 3-Bromo-2,6-difluorophenol have been associated with liver and kidney damage in animal studies, indicating a threshold effect for toxicity. It is important to determine the appropriate dosage range to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

3-Bromo-2,6-difluorophenol is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 3-Bromo-2,6-difluorophenol, leading to the formation of metabolites that can be further conjugated and excreted from the body. The interaction of this compound with metabolic enzymes can affect the overall metabolic flux and the levels of key metabolites, thereby influencing cellular function and homeostasis.

Transport and Distribution

The transport and distribution of 3-Bromo-2,6-difluorophenol within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cells, 3-Bromo-2,6-difluorophenol can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of 3-Bromo-2,6-difluorophenol is influenced by its chemical properties and interactions with cellular components . This compound can be localized to various organelles, including the mitochondria, endoplasmic reticulum, and nucleus, where it can exert its biochemical effects. The targeting of 3-Bromo-2,6-difluorophenol to specific subcellular compartments may be mediated by post-translational modifications or the presence of targeting signals that direct its transport within the cell.

Propriétés

IUPAC Name |

3-bromo-2,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKSRTXLESCBRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

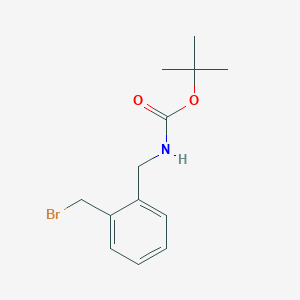

Molecular Formula |

C6H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593199 | |

| Record name | 3-Bromo-2,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221220-99-1 | |

| Record name | 3-Bromo-2,6-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221220-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2,6-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromobenzo[d]thiazol-5-amine](/img/structure/B1289285.png)

![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1289293.png)